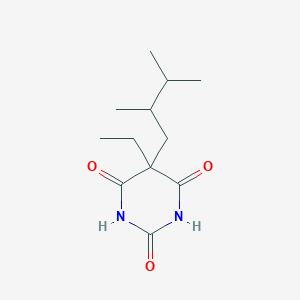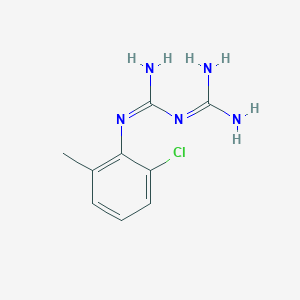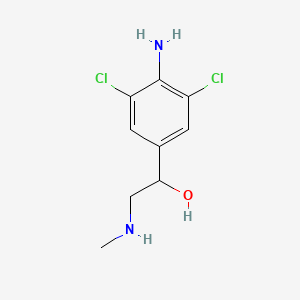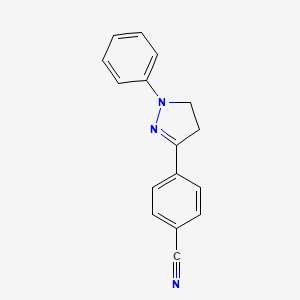
N-(1-benzamidoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzamidoethyl)benzamide is an organic compound belonging to the class of amides It is characterized by the presence of two benzamide groups attached to an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
N-(1-benzamidoethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Another method involves the reaction of tryptamine with benzoyl chloride in the presence of sodium hydroxide in dichloromethane . This method is straightforward and yields high-purity products.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions typically require temperatures above 180°C, which may not be compatible with all functionalized molecules .
化学反应分析
Types of Reactions
N-(1-benzamidoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(1-benzamidoethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-(1-benzamidoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of caspase-mediated apoptosis.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Ethenzamide: An analgesic benzamide derivative.
Salicylamide: Another analgesic with anti-inflammatory properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant.
Uniqueness
N-(1-benzamidoethyl)benzamide is unique due to its dual benzamide groups attached to an ethyl chain, which may confer distinct chemical and biological properties compared to simpler benzamide derivatives.
属性
CAS 编号 |
40899-10-3 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
N-(1-benzamidoethyl)benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(17-15(19)13-8-4-2-5-9-13)18-16(20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20) |
InChI 键 |
VNIZOKKZXNRUAO-UHFFFAOYSA-N |
规范 SMILES |
CC(NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


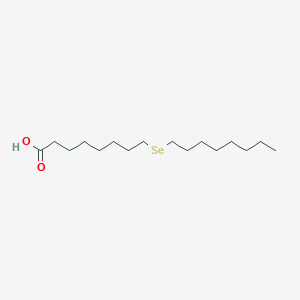
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
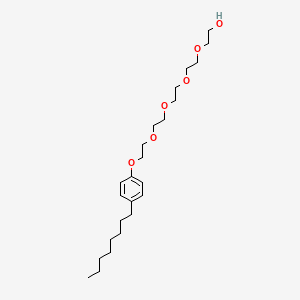

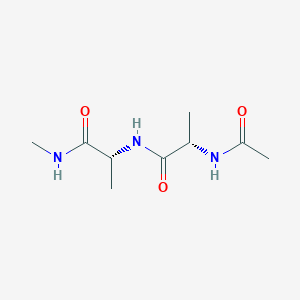
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
